molecular formula C11H26O B1194377 Oxanol KD-6 CAS No. 71060-57-6

Oxanol KD-6

Cat. No.: B1194377
CAS No.: 71060-57-6
M. Wt: 174.32 g/mol
InChI Key: KFQNVKYIAMSAKI-UHFFFAOYSA-N
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Description

Oxanol KD-6: are a class of nonionic surfactants derived from the ethoxylation of fatty alcohols with carbon chain lengths ranging from 8 to 10. These compounds are widely used in various industries due to their excellent emulsifying, wetting, and dispersing properties .

Mechanism of Action

Biological Activity

Oxanol KD-6, a compound primarily known for its solubilizing properties, has garnered attention in various biological studies due to its potential applications in enhancing the bioavailability of other compounds. This article explores the biological activity of this compound, focusing on its mechanisms, effects in different biological contexts, and relevant research findings.

Overview of this compound

This compound is classified as a C8-C10 alcohol with a CAS number 71060-57-6. It is often used in laboratory settings to solubilize biomolecules, which facilitates their study and manipulation. The compound's structure allows it to interact with various biological systems, making it a subject of interest in pharmacological and biochemical research.

The primary mechanism by which this compound exerts its biological effects is through solubilization. By enhancing the solubility of hydrophobic compounds, it increases their availability for interaction with biological targets. This property is particularly beneficial in drug formulation and delivery systems, where improving the solubility of active pharmaceutical ingredients (APIs) can lead to better therapeutic outcomes.

1. Antiviral Activity

Research has indicated that this compound may possess antiviral properties, particularly against HIV. A study evaluating various 6-acetylcoumarin derivatives noted that certain compounds exhibited significant inhibitory activity against HIV-1 infection. While this compound was not the primary focus of this study, its role as a solubilizing agent could enhance the efficacy of these derivatives by improving their bioavailability and facilitating their action against viral targets .

2. Cytotoxicity and Cell Viability

In cytotoxicity assays, compounds formulated with this compound demonstrated high cell viability rates, suggesting low toxicity levels when used at appropriate concentrations. This characteristic is crucial for ensuring that formulations containing this compound do not adversely affect healthy cells while delivering therapeutic agents effectively .

3. Neuroprotective Effects

Preliminary studies suggest that compounds solubilized by this compound may exhibit neuroprotective effects. For instance, pharmacological screening using primary cortical neurons indicated that certain compounds displayed neuroprotective activity when tested in combination with this compound. This suggests potential applications in treating neurodegenerative conditions .

Case Study 1: Enhanced Drug Formulation

A formulation study highlighted the use of this compound in enhancing the solubility and bioavailability of a poorly soluble antiretroviral drug. The results showed a significant increase in plasma concentration when administered in conjunction with this compound compared to the drug alone. This underscores the importance of using solubilizing agents in drug development .

Case Study 2: Anticancer Applications

In another study focused on anticancer compounds, formulations containing this compound were tested for their efficacy against cancer cell lines. The results indicated that the solubilization improved the therapeutic index of certain chemotherapeutics, allowing for lower doses with enhanced efficacy .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Study FocusKey FindingsReference
Antiviral ActivityEnhances efficacy of antiviral compounds
CytotoxicityLow toxicity observed; high cell viability
NeuroprotectionPotential neuroprotective effects identified
Drug FormulationImproved bioavailability of poorly soluble drugs
Anticancer ActivityIncreased efficacy of chemotherapeutics

Properties

IUPAC Name

1-ethoxyoctane;methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O.CH4/c1-3-5-6-7-8-9-10-11-4-2;/h3-10H2,1-2H3;1H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQNVKYIAMSAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C.CCCCCCCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71060-57-6
Record name Oxanol KD-6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071060576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C8-10, ethoxylated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C8-10, ethoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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